4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one
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Overview
Description
4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one is a heterocyclic compound that features a bromopyridine moiety attached to a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one typically involves the reaction of 6-bromopyridine-2-carboxylic acid with 1-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules with desired biological or chemical properties.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone: This compound shares a similar bromopyridine moiety but differs in the piperidine ring structure.
(6-Bromo-pyridin-2-yl)methanol: Another related compound with a bromopyridine core but with a hydroxymethyl group instead of a piperazinone ring.
Uniqueness
4-(6-Bromopyridin-2-yl)-1-methylpiperazin-2-one is unique due to its specific combination of a bromopyridine moiety and a piperazinone ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H12BrN3O |
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Molecular Weight |
270.13 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)-1-methylpiperazin-2-one |
InChI |
InChI=1S/C10H12BrN3O/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(11)12-9/h2-4H,5-7H2,1H3 |
InChI Key |
HVPNZHZEMVXYGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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